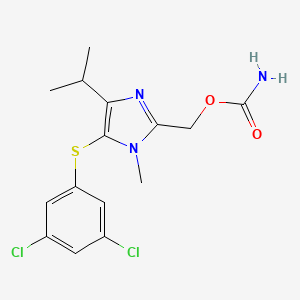

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a chemical compound known for its antiviral properties. It is particularly noted for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which makes it a valuable agent in the treatment of viral infections, especially HIV-1 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves several steps. One of the primary methods includes the reaction of 3,5-dichlorothiophenol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions to introduce the carbamoyloxymethyl group .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often crystallized from diethyl ether as a hemihydrate .

Análisis De Reacciones Químicas

Types of Reactions

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Aplicaciones Científicas De Investigación

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a model compound in studying the mechanisms of NNRTIs.

Biology: Investigated for its effects on viral replication and enzyme inhibition.

Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.

Industry: Utilized in the development of antiviral drugs and related formulations.

Mecanismo De Acción

The compound exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1. It binds to a specific site on the enzyme, causing a conformational change that prevents the enzyme from synthesizing viral DNA. This inhibition disrupts the viral replication cycle, thereby reducing the viral load in the host .

Comparación Con Compuestos Similares

Similar Compounds

- Nevirapine

- Efavirenz

- Delavirdine

Uniqueness

Compared to other NNRTIs, 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has a unique structure that allows for stronger binding affinity and better resistance profiles. Its dichlorophenylthio group contributes to its enhanced antiviral activity and specificity .

Actividad Biológica

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanism of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Imidazole derivatives are known for their diverse biological activities, primarily due to their ability to interact with various biological targets. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of bacterial cell wall synthesis : Similar imidazole compounds have shown effectiveness against Gram-positive bacteria by disrupting cell wall integrity.

- Interference with DNA synthesis : Some derivatives can form radical species that inhibit DNA replication and lead to cell death .

Antibacterial Activity

Research has indicated that imidazole derivatives exhibit significant antibacterial properties. A study exploring various imidazole analogues highlighted that compounds with similar structures demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The presence of electron-withdrawing groups and aryl rings was crucial for enhancing antibacterial efficacy .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | MRSA | Active |

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | Staphylococcus epidermidis | Active |

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted using disk diffusion methods revealed that the compound exhibited notable zones of inhibition against MRSA strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a therapeutic agent .

- Mechanistic Studies : Further investigations into the compound's action revealed that it induces oxidative stress in bacterial cells, leading to increased permeability and eventual cell lysis. This mechanism aligns with findings from similar imidazole derivatives that have been studied extensively in the literature .

Propiedades

Número CAS |

178979-31-2 |

|---|---|

Fórmula molecular |

C15H17Cl2N3O2S |

Peso molecular |

374.3 g/mol |

Nombre IUPAC |

[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |

InChI |

InChI=1S/C15H17Cl2N3O2S/c1-8(2)13-14(20(3)12(19-13)7-22-15(18)21)23-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21) |

Clave InChI |

FWSITQNMHYTXQJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.